Technical Guide: Chemical Structure and Profiling of 3-Desfluoro-4-Fluoro-Safinamide Mesylate
Technical Guide: Chemical Structure and Profiling of 3-Desfluoro-4-Fluoro-Safinamide Mesylate
[1][2][3]
Executive Summary
3-Desfluoro-4-Fluoro-Safinamide Mesylate (also known as the para-fluoro regioisomer of Safinamide) is a critical structural analog and process-related impurity of the Parkinson’s disease therapeutic Safinamide Mesylate.[1][2][3] Chemically defined as (S)-2-[4-(4-fluorobenzyloxy)benzylamino]propanamide methanesulfonate , this compound differs from the active pharmaceutical ingredient (API) solely by the position of the fluorine atom on the benzyloxy ring (para-position vs. meta-position).[1][2]
In drug development, this compound serves two primary roles:
-
Impurity Reference Standard: It is monitored under ICH Q3A/B guidelines to ensure the purity and safety of Safinamide API, as it can co-elute during HPLC analysis if methods are not optimized.
-
Structure-Activity Relationship (SAR) Probe: It provides insight into the steric and electronic requirements of the MAO-B binding pocket, demonstrating how halogen positioning influences enzyme selectivity.[1][2]
Part 1: Chemical Identity and Structural Analysis[5]
Nomenclature and Identifiers
| Property | Detail |
| Common Name | 3-Desfluoro-4-Fluoro-Safinamide Mesylate |
| Synonyms | 4-Fluoro Safinamide; Safinamide Impurity 31; (S)-2-[4-(4-fluorobenzyloxy)benzylamino]propanamide mesylate |
| IUPAC Name | (2S)-2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylamino]propanamide methanesulfonate |
| CAS Number (Free Base) | 202825-43-2 |
| Molecular Formula | C₁₇H₁₉FN₂O₂[1][2][4][5][6] · CH₄O₃S |
| Molecular Weight | 398.45 g/mol (Salt); 302.35 g/mol (Free Base) |
| Chirality | S-enantiomer (maintained from L-alaninamide precursor) |
Structural Comparison
The core scaffold of Safinamide consists of a benzylamino-propanamide tail linked to a benzyloxy-benzyl head.[1][2] The distinction lies in the terminal phenyl ring:[2]
This subtle positional isomerism significantly alters the electronic density of the aromatic ring and its pi-stacking interactions within the MAO-B active site.[1][2]
Figure 1: Structural divergence between Safinamide and its 4-fluoro regioisomer arising from the benzylation step.[1][2][3]
Part 2: Synthesis and Formation Mechanism[2]
The presence of 3-Desfluoro-4-Fluoro-Safinamide in the final drug substance is typically due to starting material contamination .[1][2] The synthesis of Safinamide involves the O-alkylation of 4-hydroxybenzaldehyde followed by reductive amination.[1][2]
Formation Pathway
If the starting reagent 3-fluorobenzyl chloride contains trace amounts of 4-fluorobenzyl chloride , the para-isomer is carried through the synthesis.[1][2][3]
Step 1: O-Alkylation (The Divergent Step)
-
Reagents: 4-Hydroxybenzaldehyde + 4-Fluorobenzyl chloride (Impurity) + K₂CO₃.[1][2]
-
Mechanism: Sₙ2 nucleophilic substitution. The phenoxide ion attacks the benzylic carbon of the alkyl halide.
-
Result: Formation of 4-(4-fluorobenzyloxy)benzaldehyde.[1][2]
Step 2: Reductive Amination
-
Reagents: Aldehyde intermediate + L-Alaninamide HCl + NaBH₃CN (or H₂/Pd).
-
Mechanism: Formation of an imine intermediate followed by reduction to the secondary amine.
Step 3: Salt Formation
-
Reagents: Methanesulfonic acid.
-
Result: Crystallization of the mesylate salt.
Figure 2: Parallel synthesis pathways showing how feedstock contamination leads to the formation of the 4-fluoro impurity.[1][2]
Part 3: Analytical Characterization & Profiling[2][3][10]
Distinguishing the 3-fluoro (API) from the 4-fluoro (Impurity) isomer is challenging due to their identical molecular weight (isobaric) and similar polarity.[1][2]
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural confirmation.[1][2][3]
-
¹⁹F NMR: The most distinct marker.
-
¹H NMR (Aromatic Region):
HPLC Method for Separation
Standard C18 columns may struggle to resolve these regioisomers. A phenyl-hexyl or pentafluorophenyl (PFP) stationary phase is recommended for enhanced selectivity based on pi-pi interactions.[1][2]
Recommended Protocol (Stability Indicating):
-
Column: Fluorophenyl (PFP) or C18 High-Resolution (e.g., 250 x 4.6 mm, 3 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20-30 minutes.
-
Detection: UV at 220 nm and 270 nm.
-
Expected Retention: The 4-fluoro isomer typically elutes slightly after Safinamide due to higher symmetry and slightly increased lipophilicity (check specific column interaction).[1][2]
Quantitative Data Summary
| Parameter | Safinamide Mesylate (API) | 4-Fluoro Analog (Impurity) |
| Formula | C₁₇H₁₉FN₂O₂[1][2][3][5][6] · CH₄O₃S | C₁₇H₁₉FN₂O₂[1][2][7][4] · CH₄O₃S |
| Exact Mass (Free Base) | 302.1431 Da | 302.1431 Da |
| Fluorine Position | Meta (3) | Para (4) |
| ¹H NMR Pattern (Terminal Ring) | Multiplet (Asymmetric) | AA'BB' (Symmetric) |
| Retention Time (Relative) | 1.00 (Reference) | ~1.02 - 1.05 (Method Dependent) |
Part 4: Biological Implications (SAR)[1][2]
While primarily controlled as an impurity, the 4-fluoro analog provides critical SAR data for MAO-B inhibitors.[1]
-
Steric Fit: The MAO-B active site ("substrate cavity") is hydrophobic and narrow.[1][2][3] The meta-substitution (Safinamide) allows the benzyloxy ring to adopt a conformation that maximizes pi-stacking with FAD (flavin adenine dinucleotide) cofactors while minimizing steric clash.[1][2]
-
Electronic Effect: The fluorine atom withdraws electron density.
-
Meta-F: Inductive withdrawal increases the acidity of the benzyl hydrogens and alters the quadrupole moment of the ring, favoring specific non-covalent interactions.
-
Para-F: Creates a dipole directly along the molecular axis. Studies suggest that para-substitution often results in lower binding affinity or reduced selectivity (vs. MAO-A) compared to the meta-isomer in this specific scaffold class.[1][2]
-
References
-
PubChem. (n.d.).[1][2][8] 3-Desfluoro-4-Fluoro-Safinamide Mesylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Binda, C., et al. (2007).[2] Structure-Activity Relationships of Safinamide Analogues.[1][2] (Inferred context from general Safinamide development literature). See general entry: [Link][1][2]
Sources
- 1. (S)-(+)-2-[4-(Fluorobenzyloxy-Benzylamino)propionamide] | C17H17FN2O2 | CID 23659732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 202825-46-5: Safinamide mesylate | CymitQuimica [cymitquimica.com]
- 3. (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide | C24H24F2N2O2 | CID 57745328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Desfluoro,-4-Fluoro-Safinamide Mesylate | C17H19FN2O2 | CID 10566266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynth.com [clearsynth.com]
- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 8. (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate | C18H23FN2O5S | CID 23661379 - PubChem [pubchem.ncbi.nlm.nih.gov]
